Shmt-IN-2

Description

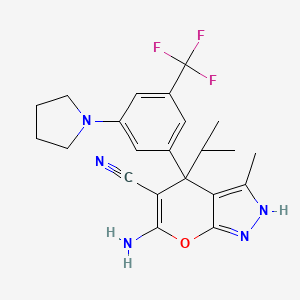

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24F3N5O |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

6-amino-3-methyl-4-propan-2-yl-4-[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29) |

InChI Key |

NOKJZHRLDAOFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)N4CCCC4)C(F)(F)F)C(C)C)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Shmt-IN-2 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine hydroxymethyltransferase (SHMT) plays a pivotal role in one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high metabolic demands of rapid proliferation. Shmt-IN-2 is a potent small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. By disrupting one-carbon metabolism, this compound leads to nucleotide depletion, cell cycle arrest, and apoptosis, with a particular vulnerability observed in cancer cells with defective glycine import, such as B-cell lymphomas.

Introduction to SHMT and One-Carbon Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation.[1] One of the critical metabolic pathways that is often hyperactivated is one-carbon (1C) metabolism, which provides the necessary building blocks for the synthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1] Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1]

Humans have two SHMT isoforms: SHMT1, located in the cytoplasm, and SHMT2, located in the mitochondria.[2] SHMT2, in particular, is frequently overexpressed in a wide range of cancers and its elevated expression often correlates with poor prognosis.[2] This reliance of cancer cells on SHMT2 makes it an attractive therapeutic target.

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound is a stereospecific small molecule inhibitor of human SHMT1 and SHMT2.[3] Its mechanism of action is centered on the competitive inhibition of the SHMT active site, thereby blocking the production of glycine and CH2-THF from serine.[1]

Biochemical and Cellular Potency

This compound exhibits potent inhibition of both SHMT isoforms at the biochemical level and demonstrates efficacy in cellular assays by blocking the conversion of serine to glycine.

| Target | Biochemical IC50 | Cellular IC50 |

| SHMT1 | 13 nM[3] | 2800 nM[3] |

| SHMT2 | 66 nM[3] | 36 nM[3] |

Core Mechanism of Action in Cancer Cells

The primary anticancer effect of this compound stems from its ability to disrupt the one-carbon metabolic pathway, leading to a cascade of downstream events that culminate in cell death.

Depletion of One-Carbon Units and Nucleotide Synthesis Inhibition

By inhibiting SHMT, this compound depletes the pool of 5,10-methylenetetrahydrofolate (CH2-THF), a crucial one-carbon donor for the de novo synthesis of purines and thymidylate.[1] This halt in DNA precursor synthesis leads to an inability of cancer cells to replicate their DNA, resulting in cell cycle arrest.[1]

Induction of Apoptosis

The sustained inhibition of nucleotide synthesis and the disruption of cellular homeostasis trigger programmed cell death, or apoptosis.[1][4] This is a key mechanism through which this compound exerts its cytotoxic effects on cancer cells.

Exploiting Metabolic Vulnerabilities: The Case of B-Cell Lymphomas

A significant finding in the study of this compound is its pronounced efficacy against B-cell lymphomas.[3] This heightened sensitivity is attributed to a specific metabolic vulnerability in these cancer cells: defective glycine import.[5] While most cells can uptake glycine from the extracellular environment to compensate for its reduced synthesis, many B-cell lymphomas lack this capability. This makes them uniquely dependent on the SHMT-catalyzed production of glycine, rendering them highly susceptible to SHMT inhibitors like this compound.

Impact on Cellular Signaling Pathways

Beyond its direct metabolic effects, the inhibition of SHMT2 by compounds like this compound has been shown to impact several key signaling pathways that are critical for cancer cell growth, survival, and proliferation.

PI3K/AKT/mTOR Pathway

SHMT2 has been implicated in the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] Inhibition of SHMT2 can lead to the downregulation of this pathway, contributing to the anti-proliferative effects.

MAPK and VEGF Signaling Pathways

In breast cancer, SHMT2 has been shown to promote tumor growth through the MAPK and VEGF signaling pathways.[6] The MAPK pathway is crucial for cell proliferation, differentiation, and survival, while the VEGF pathway is a key regulator of angiogenesis. SHMT2 inhibition can disrupt these pathways, leading to reduced tumor growth and vascularization.[6]

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune responses. SHMT2 has been linked to the regulation of this pathway, and its inhibition may contribute to the anti-cancer effects by modulating STAT signaling.[2]

Mechanism of action of this compound and its impact on signaling pathways.

Quantitative Data on Anti-Cancer Activity

This compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines, with particular potency observed in hematological malignancies.

| Cell Line | Cancer Type | GI50 (μM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.72[3] |

| HT | B-cell Lymphoma | 1.73[3] |

| Panel of ~300 human cancer cell lines | Various | Median IC50 = 4[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other SHMT inhibitors)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the GI50 (concentration that causes 50% growth inhibition).

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

The Dual Roles of SHMT1 and SHMT2 in One-Carbon Metabolism: A Technical Guide for Researchers

Abstract

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction serves as the primary source of one-carbon units for numerous cellular processes, including nucleotide biosynthesis, methylation reactions, and redox homeostasis. In mammals, two major isoforms of SHMT exist: the cytosolic SHMT1 and the mitochondrial SHMT2. While catalyzing the same biochemical reaction, their distinct subcellular localizations and regulatory mechanisms confer upon them specialized roles in cellular metabolism. This technical guide provides an in-depth exploration of the functions of SHMT1 and SHMT2, their interplay in one-carbon metabolism, and their implications in disease, particularly cancer. Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of molecular biology, cancer metabolism, and drug development.

Introduction to One-Carbon Metabolism and the Central Role of SHMT

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units in various oxidation states.[1][2] These pathways are fundamental for the biosynthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the generation of reducing equivalents in the form of NADPH.[2][3] The folate cycle and the methionine cycle are the two core components of one-carbon metabolism.[2]

Serine is a major donor of one-carbon units, and its catabolism is primarily initiated by the enzyme serine hydroxymethyltransferase (SHMT).[4][5] SHMT exists in two main isoforms in mammalian cells: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria.[4][6] A splice variant of SHMT2, known as SHMT2α, lacks the mitochondrial targeting sequence and is found in the cytoplasm and nucleus.[4][5]

SHMT1: The Cytosolic Guardian of Nucleotide Synthesis

SHMT1 is the primary isoform in the cytoplasm and plays a crucial role in providing one-carbon units for cytosolic processes.[4] Its main functions include:

-

De novo Thymidylate Synthesis: SHMT1 provides 5,10-CH2-THF for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TYMS).[4] This process is essential for DNA replication and repair.

-

Purine Synthesis: While the initial steps of de novo purine synthesis occur in the cytoplasm, the one-carbon units are primarily derived from the mitochondria in the form of formate. However, under certain conditions, SHMT1 can contribute to the cytosolic one-carbon pool for purine synthesis.

-

Methionine Cycle Support: The 5,10-CH2-THF produced by SHMT1 can be reduced to 5-methyl-THF, which is then used to remethylate homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).

SHMT2: The Mitochondrial Powerhouse of One-Carbon Metabolism

SHMT2 is the mitochondrial isoform and is considered the primary producer of one-carbon units in many cell types, particularly in rapidly proliferating cancer cells.[7][8] Its key roles include:

-

Primary Source of One-Carbon Units: Mitochondrial serine catabolism by SHMT2 is the major source of one-carbon units for the cell.[4] The 5,10-CH2-THF generated is further metabolized in the mitochondria to produce formate, which can then be exported to the cytoplasm to fuel cytosolic one-carbon reactions.[5]

-

Redox Homeostasis: The mitochondrial one-carbon pathway is a significant source of NADPH, which is crucial for maintaining the mitochondrial redox balance and protecting against oxidative stress.[9]

-

Glycine Production: SHMT2 is a major contributor to cellular glycine pools, which is essential for protein synthesis and the production of glutathione, a key antioxidant.[8]

Functional Redundancy and Subcellular Compartmentalization

While SHMT1 and SHMT2 have distinct primary localizations, there is evidence of functional redundancy, particularly in the context of nuclear dTMP synthesis. Both SHMT1 and the SHMT2α isoform can be found in the nucleus during the S-phase of the cell cycle, where they contribute to the local production of 5,10-CH2-THF for thymidylate synthesis.[4][5] This redundancy may explain the viability of SHMT1-knockout mice.[10]

The compartmentalization of SHMT1 and SHMT2 allows for the differential regulation of one-carbon metabolism in the cytoplasm and mitochondria, enabling cells to respond to varying metabolic demands.

Role of SHMT1 and SHMT2 in Cancer

Metabolic reprogramming is a hallmark of cancer, and one-carbon metabolism is frequently upregulated in tumor cells to support their high proliferative rate.[9]

-

SHMT2 Overexpression in Cancer: SHMT2 is often overexpressed in a wide range of cancers, including breast, lung, liver, and gastric cancer, and its high expression is frequently associated with poor prognosis.[1][11][12] The increased activity of SHMT2 in cancer cells provides the necessary building blocks for nucleotide synthesis, supports redox balance in the often-hypoxic tumor microenvironment, and contributes to biomass production.[9][11]

-

SHMT1 in Cancer: The role of SHMT1 in cancer is more context-dependent. While it is also essential for providing one-carbon units for nucleotide synthesis, some studies have shown that its expression is not as consistently upregulated as SHMT2 in all cancer types.[11]

-

Therapeutic Targeting: The reliance of cancer cells on SHMT1 and SHMT2 makes them attractive targets for anti-cancer therapies. Inhibitors targeting both isoforms are being developed to disrupt one-carbon metabolism and halt tumor growth.[8]

Quantitative Data

The following tables summarize key quantitative data for human SHMT1 and SHMT2.

| Parameter | SHMT1 | SHMT2 | Reference |

| Subcellular Localization | Cytosol, Nucleus | Mitochondria, Cytosol/Nucleus (SHMT2α) | [4][5] |

| Quaternary Structure | Tetramer | Dimer-to-tetramer transition | [6] |

| Amino Acid Identity | ~66% identity with SHMT2 | ~66% identity with SHMT1 | [6] |

Table 1: General Properties of Human SHMT1 and SHMT2

| Substrate | Isoform | pH | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| L-Serine | SHMT1 | 7.5 | 0.8 ± 0.1 | 15.0 ± 0.5 | 1.9 x 10^4 | [6] |

| SHMT2 | 7.5 | 1.2 ± 0.1 | 25.0 ± 1.0 | 2.1 x 10^4 | [6] | |

| SHMT1 | 8.5 | 1.0 ± 0.1 | 18.0 ± 0.7 | 1.8 x 10^4 | [6] | |

| SHMT2 | 8.5 | 0.9 ± 0.1 | 40.0 ± 1.5 | 4.4 x 10^4 | [6] | |

| Tetrahydrofolate (THF) | SHMT1 | 7.5 | 0.03 ± 0.005 | 15.0 ± 0.5 | 5.0 x 10^5 | [6] |

| SHMT2 | 7.5 | 0.02 ± 0.003 | 25.0 ± 1.0 | 1.3 x 10^6 | [6] | |

| SHMT1 | 8.5 | 0.05 ± 0.008 | 18.0 ± 0.7 | 3.6 x 10^5 | [6] | |

| SHMT2 | 8.5 | 0.02 ± 0.004 | 40.0 ± 1.5 | 2.0 x 10^6 | [6] | |

| Glycine | SHMT1 | 7.5 | 1.5 ± 0.2 | 5.0 ± 0.2 | 3.3 x 10^3 | [6] |

| SHMT2 | 7.5 | 2.0 ± 0.3 | 8.0 ± 0.4 | 4.0 x 10^3 | [6] | |

| 5,10-CH2-THF | SHMT1 | 7.5 | 0.05 ± 0.008 | 5.0 ± 0.2 | 1.0 x 10^5 | [6] |

| SHMT2 | 7.5 | 0.04 ± 0.006 | 8.0 ± 0.4 | 2.0 x 10^5 | [6] |

Table 2: Kinetic Parameters of Human SHMT1 and SHMT2

| Tissue/Cell Line | SHMT1 Expression | SHMT2 Expression | Reference |

| Normal Breast Tissue | Low | Low | [11] |

| Breast Cancer Tissue | Increased | Highly Increased | [11] |

| Breast Cancer Cell Lines (HCC1806, MDA-MB-231, BT549) | - | High | [11] |

| Normal Lung Tissue | - | - | [13] |

| Lung Cancer Tissue | 1.44-fold increase | 2.22-fold increase | [13] |

| Gastric Cancer Tissue | - | Markedly Increased | [1] |

| Human Liver Biopsy Samples | Variable | Correlated with SHMT1 mRNA | [14] |

Table 3: Relative Expression Levels of SHMT1 and SHMT2 in Tissues and Cell Lines

Experimental Protocols

SHMT Enzyme Activity Assay

This protocol is based on a coupled spectrophotometric assay.

Materials:

-

Recombinant SHMT1 or SHMT2 enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

L-serine solution (e.g., 100 mM stock)

-

Tetrahydrofolate (THF) solution (e.g., 10 mM stock, prepared fresh in a buffer containing a reducing agent like β-mercaptoethanol)

-

NADP+ solution (e.g., 25 mM stock)

-

5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) (e.g., from E. coli)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, L-serine (final concentration e.g., 2 mM), THF (final concentration e.g., 0.4 mM), NADP+ (final concentration e.g., 0.25 mM), and MTHFD (e.g., 5 µM).

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a known amount of SHMT enzyme to the cuvette.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Western Blot Analysis of SHMT1 and SHMT2

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for SHMT1 and SHMT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SHMT1 or SHMT2 (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of SHMT1 and SHMT2, often normalizing to a loading control like β-actin or GAPDH.

Isotope Tracer Analysis of One-Carbon Metabolism

This protocol provides a general workflow for using stable isotope-labeled serine to trace its contribution to one-carbon metabolism.

Materials:

-

Cell culture medium

-

Stable isotope-labeled L-serine (e.g., [U-13C5]-L-serine or [2,3,3-2H]-L-serine)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling: Culture cells in a medium containing the stable isotope-labeled L-serine for a defined period.

-

Metabolite Extraction: After the labeling period, rapidly quench cellular metabolism and extract the intracellular metabolites.

-

LC-MS Analysis: Analyze the metabolite extracts using LC-MS to separate and detect the different metabolites and their isotopologues (molecules with different numbers of heavy isotopes).

-

Data Analysis: Determine the fractional labeling of downstream metabolites (e.g., glycine, purines, dTMP) to understand the flux of the labeled serine through the different branches of one-carbon metabolism. Isotope labeling patterns can distinguish between the contributions of cytosolic (SHMT1) and mitochondrial (SHMT2) pathways. For example, cytosolic serine catabolism by SHMT1 using [2,3,3-2H]-L-serine will result in doubly labeled dTMP (m+2), while mitochondrial catabolism by SHMT2 will lead to singly labeled dTMP (m+1).[7]

Signaling Pathways and Logical Relationships

One-Carbon Metabolism Workflow

Caption: Overview of one-carbon metabolism compartmentalization.

SHMT2 in Cancer Cell Signaling

Caption: SHMT2's role in cancer-related signaling pathways.

Conclusion

SHMT1 and SHMT2 are pivotal enzymes in one-carbon metabolism, with distinct yet overlapping functions dictated by their subcellular localization. While SHMT1 is crucial for cytosolic nucleotide synthesis, SHMT2 acts as the primary mitochondrial engine for generating one-carbon units and maintaining redox balance. The dysregulation of these enzymes, particularly the overexpression of SHMT2, is a common feature in many cancers, highlighting their potential as therapeutic targets. A thorough understanding of the intricate roles of SHMT1 and SHMT2 is essential for developing novel strategies to combat diseases associated with aberrant one-carbon metabolism. This guide provides a comprehensive resource for researchers to delve into the complexities of SHMT biology and its implications for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer proteome and metabolite changes linked to SHMT2 | PLOS One [journals.plos.org]

- 10. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Shmt-IN-2: A Technical Guide for B-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its significant relevance in the context of B-cell lymphoma research. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction: The Role of SHMT2 in B-Cell Lymphoma

Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role in one-carbon metabolism. It catalyzes the reversible conversion of serine to glycine, a reaction that is crucial for the synthesis of nucleotides, amino acids, and S-adenosylmethionine (SAM), the universal methyl donor.[1][2][3] In rapidly proliferating cancer cells, including those of B-cell lymphomas, the demand for these building blocks is significantly elevated.

Notably, the gene encoding SHMT2 is located on a region of chromosome 12 that is frequently amplified in B-cell lymphomas.[4][5] This genetic amplification leads to the overexpression of the SHMT2 enzyme, which has been shown to be a driver in a significant portion of these malignancies.[4] Increased SHMT2 activity can lead to epigenetic silencing of tumor suppressor genes through altered DNA and histone methylation patterns, thereby promoting lymphomagenesis.[5][6] Consequently, inhibiting SHMT2 has emerged as a promising therapeutic strategy for B-cell lymphomas.[7][8]

This compound: A Potent SHMT1/2 Inhibitor

This compound (also referred to as SHIN1 in some literature) is a small molecule inhibitor with high potency against both isoforms of serine hydroxymethyltransferase, SHMT1 (cytosolic) and SHMT2 (mitochondrial).

Mechanism of Action

This compound exerts its anti-lymphoma effects by disrupting the one-carbon metabolic pathway. By inhibiting SHMT2, it blocks the conversion of serine to glycine, leading to a depletion of intracellular glycine and one-carbon units (in the form of formate).[7][8] This disruption has several downstream consequences in B-cell lymphoma cells:

-

Inhibition of the mTOR Pathway: The reduction in glycine and formate levels leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7][8]

-

Autophagic Degradation of TCF3: Inhibition of the mTOR pathway triggers the autophagic degradation of the oncogenic transcription factor TCF3.[7][8] TCF3 is a critical survival factor in Burkitt lymphoma and other B-cell malignancies.

-

Collapse of BCR Signaling: The degradation of TCF3 leads to a collapse of the tonic B-cell receptor (BCR) signaling, which is essential for the survival of many B-cell lymphomas.[7][8]

-

Exploiting Defective Glycine Import: Many diffuse large B-cell lymphoma (DLBCL) cell lines exhibit defective glycine import, making them particularly dependent on endogenous glycine synthesis via SHMT2.[2][3] This metabolic vulnerability renders them highly sensitive to SHMT2 inhibition by this compound.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound (SHIN1) against SHMT enzymes and various B-cell lymphoma cell lines.

| Target | Inhibitor | IC50 (nM) | Reference |

| Human SHMT1 | This compound | ~10 | [2] |

| Human SHMT2 | This compound | ~10 | [2] |

| B-Cell Lymphoma Cell Line | Subtype | Inhibitor | Cellular IC50 (µM) | Reference |

| SU-DHL-4 | DLBCL (GCB) | This compound (SHIN1) | < 5 | [9] |

| SU-DHL-6 | DLBCL (GCB) | This compound (SHIN1) | < 5 | [9] |

| OCI-Ly1 | DLBCL (ABC) | This compound (SHIN1) | < 5 | [9] |

| OCI-Ly10 | DLBCL (ABC) | This compound (SHIN1) | < 5 | [9] |

| Raji | Burkitt Lymphoma | This compound (SHIN1) | ~2.5 | [7] |

| Ramos | Burkitt Lymphoma | This compound (SHIN1) | ~2.0 | [7] |

| BL60 | Burkitt Lymphoma | This compound (SHIN1) | ~1.5 | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in B-Cell Lymphoma

Caption: Signaling pathway of this compound in B-cell lymphoma.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments involved in the evaluation of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on B-cell lymphoma cell lines.

-

Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of SHMT2, phosphorylated mTOR (p-mTOR), and TCF3.

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHMT2, p-mTOR (Ser2448), mTOR, TCF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of B-cell lymphoma.[7]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ B-cell lymphoma cells (e.g., Raji or SU-DHL-6) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, intraperitoneally, daily). The control group should receive the vehicle.

-

Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Monitor the body weight and overall health of the mice throughout the study.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67 to assess proliferation), and western blot analysis.

Conclusion

This compound represents a promising therapeutic agent for B-cell lymphomas, targeting a key metabolic vulnerability in these cancers. Its mechanism of action, involving the disruption of one-carbon metabolism and subsequent inhibition of critical survival pathways, provides a strong rationale for its further development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of SHMT2 inhibition in the treatment of B-cell malignancies.

References

- 1. mskcc.org [mskcc.org]

- 2. pnas.org [pnas.org]

- 3. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Investigating the Anti-proliferative Effects of Shmt-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative effects of Shmt-IN-2, a potent dual inhibitor of Serine Hydroxymethyltransferase 1 and 2 (SHMT1/2). This document details the mechanism of action, quantitative efficacy in various cancer cell lines, and comprehensive experimental protocols for researchers investigating this compound.

Introduction to this compound and its Mechanism of Action

This compound is a stereo-specific small molecule inhibitor of the human SHMT1 and SHMT2 enzymes. These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell growth and proliferation.

Cancer cells often exhibit upregulated one-carbon metabolism to meet the demands of rapid proliferation, making SHMT enzymes attractive therapeutic targets. By inhibiting both SHMT1 and SHMT2, this compound effectively depletes the intracellular pool of one-carbon units and glycine. This dual inhibition leads to the disruption of DNA synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells. Notably, certain cancer types, such as B-cell lymphomas, have demonstrated particular sensitivity to this compound due to a metabolic vulnerability related to defective glycine import.[1][2]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the inhibitory activity of this compound against its target enzymes and its anti-proliferative effects on various cancer cell lines.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| SHMT1 | Biochemical | 13 | [3] |

| SHMT2 | Biochemical | 66 | [3] |

| SHMT1 | Cellular | 2800 | [3] |

| SHMT2 | Cellular | 36 | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.72 | [3] |

| HT | B-cell Lymphoma | 1.73 | [3] |

| Panel of ~300 human cancer cell lines | Various | Median IC50 of 4 | [3] |

| HCT116 | Colon Cancer | 0.87 | [4] |

Signaling Pathways Modulated by SHMT Inhibition

Inhibition of SHMT2 by compounds like this compound has been shown to impact several key signaling pathways that regulate cell growth, proliferation, and survival.

One-Carbon Metabolism Pathway

This compound directly targets SHMT1 and SHMT2, key enzymes in the one-carbon metabolism pathway. Its inhibitory action disrupts the flow of one-carbon units required for nucleotide synthesis.

Key Pro-Survival Signaling Pathways

The metabolic stress induced by SHMT inhibition can lead to the modulation of critical signaling pathways involved in cancer cell proliferation and survival, such as the MAPK, PI3K/Akt/mTOR, and VEGF pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-proliferative effects of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SHMT2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-VEGF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Conclusion

This compound demonstrates significant anti-proliferative effects across a range of cancer cell lines by targeting the fundamental metabolic pathway of one-carbon metabolism. Its ability to dually inhibit SHMT1 and SHMT2 leads to the disruption of nucleotide synthesis and the induction of apoptosis, highlighting its potential as a therapeutic agent. The provided experimental protocols offer a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound in various cancer models. Further exploration of its impact on key signaling pathways will be crucial in elucidating its full therapeutic potential and identifying patient populations most likely to benefit from this targeted metabolic inhibitor.

References

- 1. pnas.org [pnas.org]

- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Methodological & Application

Application Notes and Protocols for Shmt-IN-2 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role in one-carbon (1C) metabolism. It catalyzes the conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][2][3] In many types of cancer, SHMT2 is upregulated to meet the high metabolic demands of rapid cell proliferation, making it an attractive therapeutic target.[4][5][6] Elevated SHMT2 expression has been linked to poor prognosis in various malignancies, including B-cell lymphomas, breast cancer, and gastric cancer.[3][4][5][7]

Shmt-IN-2 is a potent and stereospecific small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, with IC50 values of 13 nM and 66 nM, respectively. By blocking SHMT2 activity, this compound disrupts the production of one-carbon units, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Signaling Pathway and Experimental Workflow

The inhibition of SHMT2 by this compound disrupts the one-carbon metabolic pathway, which is crucial for nucleotide synthesis and cellular redox balance. This disruption leads to a cascade of cellular events, including cell cycle arrest and apoptosis.

Caption: Mechanism of this compound Action.

The following diagram outlines the general experimental workflow for assessing the in vitro effects of this compound on cancer cell lines.

Caption: Experimental Workflow for this compound In Vitro Testing.

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols.

| Parameter | Assay | Cell Line(s) | This compound Concentration Range | Expected Outcome |

| IC50 | Cell Viability (MTT/CCK-8) | e.g., Ramos, DoHH2 (B-cell lymphoma); MCF-7, MDA-MB-231 (Breast Cancer) | 0.1 - 50 µM | Dose-dependent decrease in cell viability. B-cell lymphomas may show higher sensitivity (lower IC50 values). |

| Percentage of Apoptotic Cells | Apoptosis (Annexin V/PI Flow Cytometry) | As above | 1x, 2x, 5x IC50 values (e.g., 5 - 25 µM) | Dose-dependent increase in early and late apoptotic cell populations. |

| Cell Cycle Distribution (%) | Cell Cycle Analysis (PI Staining) | As above | 1x, 2x IC50 values (e.g., 5 - 10 µM) | Arrest in G1 or S phase of the cell cycle. |

| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | As above | 1x, 2x, 5x IC50 values | Dose-dependent increase in luminescence, indicating caspase activation. |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 1 mg of this compound (molar mass will be specific to the supplied batch) in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light.[2]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT or CCK-8)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Selected cancer cell lines (e.g., Ramos, DoHH2)

-

Complete cell culture medium

-

This compound working solutions

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 kit

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

-

Treatment: Prepare a series of this compound dilutions (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the respective this compound working solutions or vehicle control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

-

MTT/CCK-8 Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound working solutions (e.g., concentrations based on the determined IC50)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed 2 x 10^5 to 5 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at selected concentrations (e.g., vehicle, 1x IC50, 2x IC50) for 24 to 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound working solutions

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution

-

PI staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay. Treat with this compound at desired concentrations for 24 to 48 hours.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

Staining: Resuspend the cells in 500 µL of PI/RNase A staining buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.[4]

References

- 1. pnas.org [pnas.org]

- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis Assays [sigmaaldrich.com]

- 7. RNA-mediated inhibition of mitochondrial SHMT2 impairs cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Shmt-IN-2 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shmt-IN-2 is a potent and stereospecific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1] These enzymes are critical components of one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides and amino acids, which are vital for rapidly proliferating cancer cells.[2] Upregulation of SHMT2 is a common feature in various cancers and is often associated with poor prognosis.[3][4] Inhibition of SHMT1 and SHMT2 presents a promising therapeutic strategy by disrupting the metabolic support system of tumors. These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SHMT1 and SHMT2. This inhibition blocks the conversion of serine to glycine and the simultaneous production of one-carbon units in the form of 5,10-methylenetetrahydrofolate. The depletion of this one-carbon pool disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathways Affected by SHMT2 Inhibition

Inhibition of SHMT2 has been shown to impact several key signaling pathways involved in tumor growth, proliferation, and survival. Notably, SHMT2 inhibition can modulate the MAPK and VEGF signaling pathways .[3] It has also been linked to the Wnt/β-catenin and HIF1α/VEGF/STAT3 pathways. Understanding these pathways is crucial for elucidating the full mechanistic impact of this compound.

Figure 1: Simplified diagram of signaling pathways modulated by SHMT2 inhibition.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound and representative in vivo data from studies using the analogous SHMT inhibitor, SHIN2.

| Inhibitor | Target | IC₅₀ (nM) | Reference |

| This compound | SHMT1 | 13 | [1] |

| This compound | SHMT2 | 66 | [1] |

Table 1: In vitro inhibitory activity of this compound.

| Inhibitor | Dosage | Administration | Vehicle | Mouse Model | Efficacy | Reference |

| SHIN2 | 200 mg/kg | Intraperitoneal (IP), BID | 20% 2-hydroxypropyl-β-cyclodextrin in water | T-cell acute lymphoblastic leukemia xenograft | Increased survival | [5] |

Table 2: Example of in vivo study parameters for an SHMT inhibitor.

Experimental Protocols

Cell Line Selection

Successful application of this compound in a xenograft model is dependent on the selection of a sensitive cancer cell line. B-cell lymphomas and T-cell acute lymphoblastic leukemia (T-ALL) cell lines have shown particular sensitivity to SHMT inhibition.[6][7] Additionally, studies involving the knockdown of SHMT2 have demonstrated significant tumor growth inhibition in breast cancer (e.g., HCC1806) and neuroblastoma (e.g., Kelly) cell lines.[3] It is recommended to perform in vitro sensitivity assays with this compound on a panel of relevant cell lines to determine the most suitable candidate for in vivo studies.

In Vivo Formulation of this compound

A recommended formulation for the in vivo administration of this compound is as follows:

-

Prepare a stock solution of this compound in DMSO.

-

For the working solution, add each solvent sequentially:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

The final concentration should be ≥ 2.5 mg/mL.[1]

-

It is recommended to prepare the working solution fresh on the day of use.

Xenograft Mouse Model Protocol

The following protocol outlines the key steps for establishing a xenograft mouse model and evaluating the efficacy of this compound.

Figure 2: General experimental workflow for a xenograft mouse model study with this compound.

Detailed Steps:

-

Animal Model: Use immunodeficient mice, such as athymic nude or NSG mice, aged 6-8 weeks.

-

Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free media or PBS and Matrigel.

-

Subcutaneously inject approximately 2-8 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups. Based on data from analogous compounds, a starting dose of 100-200 mg/kg administered intraperitoneally (IP) once or twice daily (BID) can be considered.[5] Dose-ranging studies are recommended to determine the optimal therapeutic window for this compound.

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and markers of the affected signaling pathways.

-

Toxicity and Safety Considerations

Conclusion

This compound is a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound in a xenograft mouse model. Careful selection of cell lines, appropriate formulation and dosing, and diligent monitoring will be essential for obtaining robust and reproducible data on the anti-tumor efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine hydroxymethyltransferase 2 predicts unfavorable outcomes in multiple cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Shmt-IN-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), in cell viability assays. The provided protocols and data are intended to assist in the evaluation of this compound's cytotoxic and anti-proliferative effects on cancer cells.

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine. This reaction is a primary source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other biomolecules required for cell proliferation.[1][2][3] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, correlating with poor prognosis and making it an attractive target for anti-cancer therapies.[1][2][4] this compound is a stereospecific inhibitor of both human SHMT1 and SHMT2, demonstrating a significant impact on the growth of numerous cancer cell lines, with a particular sensitivity observed in B-cell lymphomas.[5]

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of SHMT1 and SHMT2.[5] This inhibition disrupts the one-carbon metabolic pathway, leading to a depletion of the precursors necessary for DNA synthesis and repair.[6][7] Consequently, cancer cells treated with this compound may undergo cell cycle arrest and apoptosis due to their high demand for rapid proliferation and reliance on this metabolic pathway.[6] The inhibition of SHMT2 by compounds like this compound can lead to reduced tumor growth and has been shown to be effective in preclinical models.[8][9][10]

Signaling Pathway

The inhibition of SHMT2 by this compound disrupts a crucial metabolic pathway that supports cancer cell proliferation. The following diagram illustrates the central role of SHMT2 in one-carbon metabolism and its impact on downstream biosynthetic processes.

Caption: SHMT2 inhibition by this compound disrupts nucleotide synthesis.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against SHMT1 and SHMT2, as well as its effect on the viability of various cancer cell lines.

| Target/Cell Line | IC50 Value | Reference |

| Enzymatic Inhibition | ||

| Human SHMT1 | 13 nM | [5] |

| Human SHMT2 | 66 nM | [5] |

| Cellular Inhibition | ||

| CCRF-CEM (T-cell lymphoblastic leukemia) | 1.72 µM | [5] |

| HT (lymphoma) | 1.73 µM | [5] |

| Panel of ~300 human cancer cell lines (median) | 4 µM | [5] |

Experimental Protocols

Detailed protocols for two common cell viability assays, the MTT assay and the Crystal Violet assay, are provided below. These protocols are adapted for the evaluation of this compound's effects on adherent cancer cell lines.

Experimental Workflow

The general workflow for assessing cell viability after treatment with this compound is outlined in the diagram below.

Caption: Workflow for cell viability assessment with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

On the following day, prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Crystal Violet Assay

This assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of viable cells.[14][15] Cells that have undergone cell death detach from the plate and are washed away, resulting in reduced staining intensity.[15]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 100% methanol or 1% glutaraldehyde)[16]

-

0.1% Crystal Violet staining solution in water[16]

-

Solubilization solution (e.g., 10% acetic acid or 70% ethanol)[17]

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with this compound.

-

-

Cell Fixation:

-

Staining:

-

Remove the fixation solution.

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

-

Washing:

-

Carefully remove the crystal violet solution.

-

Wash the wells 2-3 times with tap water to remove excess stain.[16]

-

Allow the plate to air dry completely.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for at least 15 minutes to fully solubilize the dye.[14]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 570-590 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (no cells) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

References

- 1. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]

- 3. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 4. Cancer proteome and metabolite changes linked to SHMT2 | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tpp.ch [tpp.ch]

- 17. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]

Application Notes and Protocols: Metabolomic Analysis of Cells Treated with Shmt-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolomic analysis of cells treated with Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This compound targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme, playing a critical role in one-carbon metabolism. Understanding the metabolic consequences of this compound treatment is crucial for elucidating its mechanism of action and identifying potential therapeutic applications, particularly in oncology.

Introduction to this compound and its Target

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a principal source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules.[1][2] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on one-carbon metabolism, making SHMT an attractive target for anti-cancer drug development.[1][3] this compound is a small molecule inhibitor designed to disrupt this pathway, thereby impeding cancer cell growth.

Expected Metabolomic Perturbations Following this compound Treatment

While specific quantitative metabolomic data for this compound is not yet widely published, studies on other SHMT inhibitors and SHMT2 knockdown provide a strong indication of the expected metabolic alterations.[4][5] Inhibition of SHMT is anticipated to lead to a significant remodeling of central carbon metabolism, particularly affecting amino acid and nucleotide biosynthesis. The following table summarizes the predicted changes in key metabolites upon treating cells with this compound.

| Metabolite Class | Metabolite Name | Expected Change | Rationale |

| Amino Acids | Serine | Increase | Accumulation of the substrate due to SHMT inhibition. |

| Glycine | Decrease | Reduced production from serine due to SHMT inhibition.[4][5] | |

| Nucleotide Precursors | AICAR (Aminoimidazole carboxamide ribotide) | Increase | Accumulation of a purine biosynthesis intermediate due to depletion of one-carbon units.[5] |

| Purine nucleotides (e.g., ATP, GTP) | Decrease | Impaired de novo purine synthesis resulting from a lack of one-carbon donors. | |

| Thymidine triphosphate (dTTP) | Decrease | Reduced thymidylate synthesis, which is dependent on 5,10-methylenetetrahydrofolate. | |

| Folate Metabolism | 5,10-Methylenetetrahydrofolate | Decrease | Direct product of the SHMT reaction is diminished. |

| Tetrahydrofolate (THF) | Increase | Substrate of the SHMT reaction may accumulate. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for metabolomic analysis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a metabolomic analysis of cells treated with this compound.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., a diffuse large B-cell lymphoma cell line, which has shown sensitivity to SHMT inhibition) in 6-well plates or 10 cm dishes at a density that will result in 80-90% confluency at the time of harvest. A minimum of 1 million cells per sample is recommended.

-

Cell Culture Conditions: Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., determined from a dose-response curve) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for metabolic changes to occur.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is adapted for adherent cell lines. For suspension cells, a centrifugation step is required to pellet the cells before extraction.

-

Quenching Metabolism:

-

Aspirate the culture medium from the plates.

-

Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.[6]

-

-

Metabolite Extraction:

-

Cell Harvesting:

-

Using a cell scraper, scrape the cells into the methanol solution.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-